C21H18Cl2N6OS

Description

C21H18Cl2N6OS (CAS 1306738-78-2) is a chlorinated heterocyclic compound with a molecular weight of 473.38 g/mol. Key physicochemical properties include:

- Molecular formula: this compound

- Molecular weight: 473.38 g/mol

- Storage: Standard ambient conditions (exact details unspecified)

This compound is commercially available in high-purity formulations, with global shipping timelines of 5–7 days and VIP pricing tiers for bulk procurement .

Properties

Molecular Formula |

C21H18Cl2N6OS |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

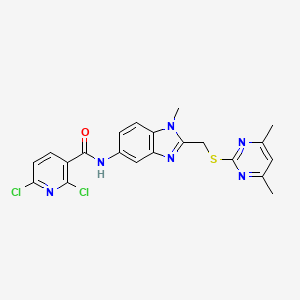

2,6-dichloro-N-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1-methylbenzimidazol-5-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C21H18Cl2N6OS/c1-11-8-12(2)25-21(24-11)31-10-18-27-15-9-13(4-6-16(15)29(18)3)26-20(30)14-5-7-17(22)28-19(14)23/h4-9H,10H2,1-3H3,(H,26,30) |

InChI Key |

FACCAYRGNNVIPH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=C(N=C(C=C4)Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H18Cl2N6OS typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reagents like sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using batch or continuous flow reactors. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are employed for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

C21H18Cl2N6OS: undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Chlorine gas in the presence of a catalyst for halogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

C21H18Cl2N6OS: has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C21H18Cl2N6OS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key observations :

- This compound has a significantly higher molecular weight than the other compounds, which may limit gastrointestinal absorption or blood-brain barrier (BBB) penetration compared to smaller molecules like C7H3Cl2NO .

- The absence of Log P data for this compound precludes direct lipophilicity comparisons, but its aromatic and heterocyclic structure suggests moderate-to-high Log P, similar to C7H3Cl2NO (Log P 2.92) .

- Solubility trends highlight the inverse relationship between molecular complexity and aqueous solubility. C9H19ClN2O2’s high solubility (38.4 mg/mL) correlates with its simpler aliphatic structure, whereas this compound likely requires formulation optimization for bioavailability .

Key observations :

- Smaller compounds like C7H3Cl2NO and C9H19ClN2O2 employ straightforward reactions (e.g., acid catalysis, reductive amination), whereas this compound likely requires multi-step synthesis due to its complex heterocyclic core .

Key observations :

- C7H3Cl2NO’s CYP1A2 inhibition suggests drug-drug interaction risks, a consideration if this compound is developed for therapeutic use .

- None of the compounds exhibit PAINS alerts, indicating low risk of nonspecific biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.